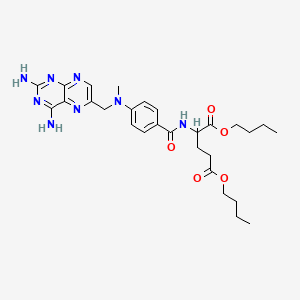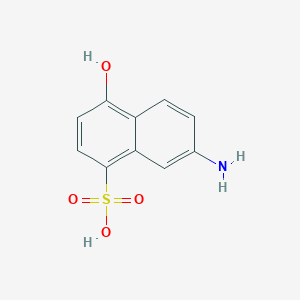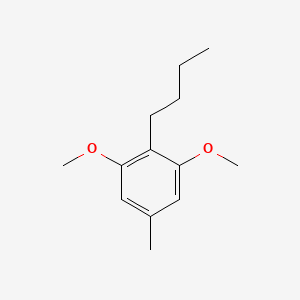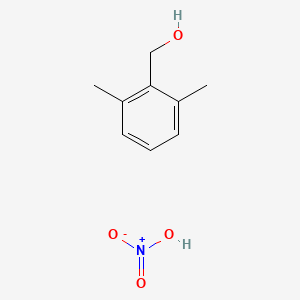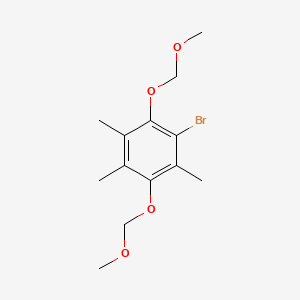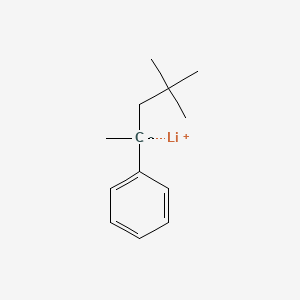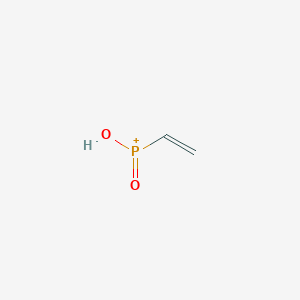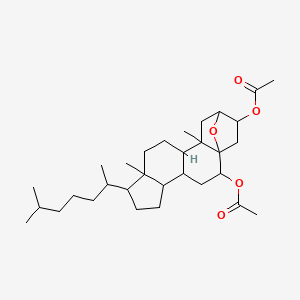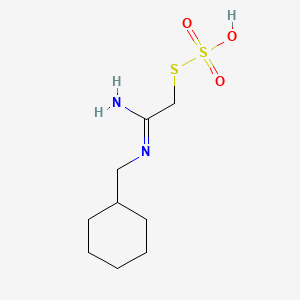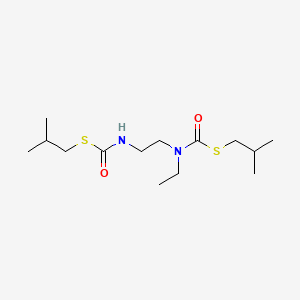
N-Ethyl-1,2-bis(isobutylthiolcarbamoyl)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-1,2-bis(isobutylthiolcarbamoyl)ethane is an organic compound characterized by the presence of ethyl and isobutylthiolcarbamoyl groups attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-1,2-bis(isobutylthiolcarbamoyl)ethane typically involves the reaction of ethylamine with isobutyl isothiocyanate in the presence of a suitable solvent, such as dichloromethane or toluene. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as palladium on carbon (Pd/C), can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-1,2-bis(isobutylthiolcarbamoyl)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of thiols.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides, nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various derivatives depending on the nucleophile used
Scientific Research Applications
N-Ethyl-1,2-bis(isobutylthiolcarbamoyl)ethane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential as a biochemical probe to study thiol-related biological processes.
Medicine: Explored for its potential therapeutic applications, including as an antioxidant or anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Ethyl-1,2-bis(isobutylthiolcarbamoyl)ethane involves its interaction with thiol groups in biological molecules. The compound can form covalent bonds with thiol groups, leading to the modulation of protein function and signaling pathways. This interaction can result in various biological effects, including antioxidant and anti-inflammatory activities.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1,2-bis(isobutylthiolcarbamoyl)ethane
- N-Propyl-1,2-bis(isobutylthiolcarbamoyl)ethane
- N-Butyl-1,2-bis(isobutylthiolcarbamoyl)ethane
Uniqueness
N-Ethyl-1,2-bis(isobutylthiolcarbamoyl)ethane is unique due to its specific ethyl and isobutylthiolcarbamoyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
51122-73-7 |
|---|---|
Molecular Formula |
C14H28N2O2S2 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
S-(2-methylpropyl) N-ethyl-N-[2-(2-methylpropylsulfanylcarbonylamino)ethyl]carbamothioate |
InChI |
InChI=1S/C14H28N2O2S2/c1-6-16(14(18)20-10-12(4)5)8-7-15-13(17)19-9-11(2)3/h11-12H,6-10H2,1-5H3,(H,15,17) |
InChI Key |
PCNVGFGGUCULPT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCNC(=O)SCC(C)C)C(=O)SCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3,4-dimethyl-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline](/img/structure/B14665523.png)
